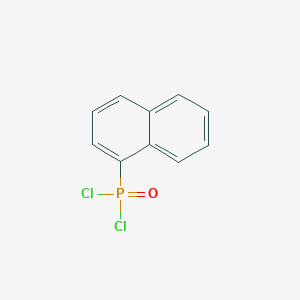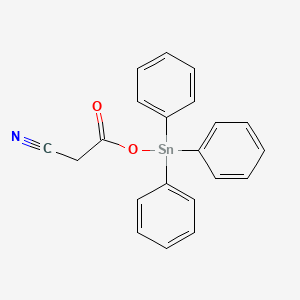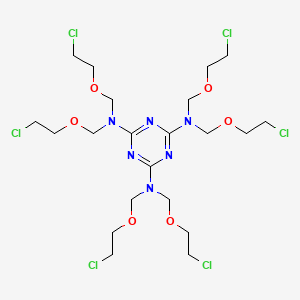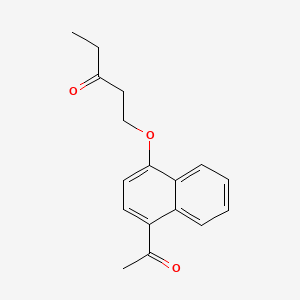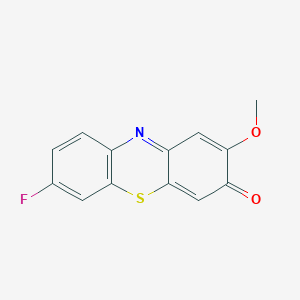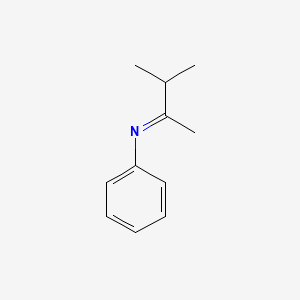
Benzenamine, N-(1,2-dimethylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(1,2-dimethylpropylidene)-: is an organic compound with the molecular formula C11H15N. It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a 1,2-dimethylpropylidene group. This compound is characterized by its aromatic ring and imine functional group, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. One common method is the condensation reaction between aniline and 2,2-dimethylpropanal in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-(1,2-dimethylpropylidene)- can undergo oxidation reactions, typically forming nitroso or nitro derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzenamine, N-(1,2-dimethylpropylidene)- is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Industry: It is used in the production of polymers, resins, and as a stabilizer in certain industrial processes .
Mechanism of Action
The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-phenyl-
- Benzenamine, N-(2,2-dimethylpropylidene)-
Comparison: Benzenamine, N-(1,2-dimethylpropylidene)- is unique due to the presence of the 1,2-dimethylpropylidene group, which influences its reactivity and the types of reactions it can undergo. Compared to N,N-dimethylbenzenamine, it has different steric and electronic properties, affecting its behavior in chemical reactions .
Properties
CAS No. |
74265-71-7 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-methyl-N-phenylbutan-2-imine |
InChI |
InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
ZZXIKCHNJDYKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


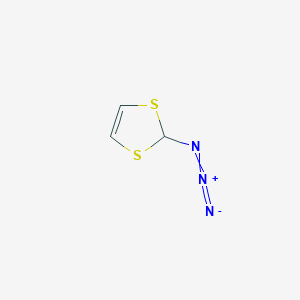
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
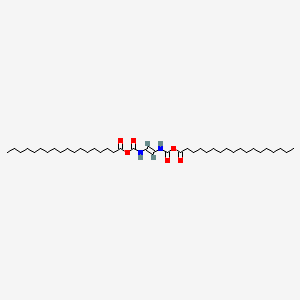

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
